2-(Chloromethyl)but-2-enoic acid

Description

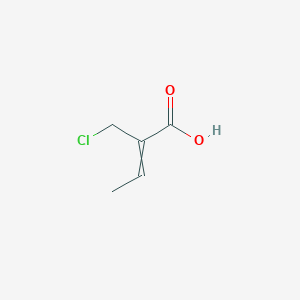

2-(Chloromethyl)but-2-enoic acid is an α,β-unsaturated carboxylic acid with the molecular formula C₅H₇ClO₂. Its structure features a chloromethyl (–CH₂Cl) substituent at the β-position of the but-2-enoic acid backbone (CH₂=C(COOH)–CH₂Cl). This compound combines the reactivity of the conjugated double bond with the electron-withdrawing effects of the carboxylic acid and chloromethyl groups. These structural attributes make it a versatile intermediate in organic synthesis, particularly in alkylation and cycloaddition reactions .

Properties

CAS No. |

60941-00-6 |

|---|---|

Molecular Formula |

C5H7ClO2 |

Molecular Weight |

134.56 g/mol |

IUPAC Name |

2-(chloromethyl)but-2-enoic acid |

InChI |

InChI=1S/C5H7ClO2/c1-2-4(3-6)5(7)8/h2H,3H2,1H3,(H,7,8) |

InChI Key |

YFEHTNHSPUZXEU-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(CCl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)but-2-enoic acid typically involves the chlorination of crotonic acid. One common method is the reaction of crotonic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction proceeds as follows:

CH3CH=CHCOOH+SOCl2→CH3CH=CHCOCl+SO2+HCl

The resulting crotonyl chloride is then treated with formaldehyde (CH2O) and hydrochloric acid (HCl) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)but-2-enoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Addition Reactions: The double bond in the butenoic acid backbone can participate in addition reactions with halogens, hydrogen, and other electrophiles.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Addition Reactions: Halogens (Br2, Cl2) in the presence of a solvent like carbon tetrachloride (CCl4).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Substitution: Formation of derivatives such as 2-(Aminomethyl)but-2-enoic acid.

Addition: Formation of dihalogenated or hydrogenated products.

Oxidation/Reduction: Formation of corresponding alcohols or carboxylic acid derivatives.

Scientific Research Applications

2-(Chloromethyl)but-2-enoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential as a biochemical probe due to its reactivity with nucleophiles.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)but-2-enoic acid involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. The chloromethyl group acts as an electrophile, reacting with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity can disrupt normal cellular functions, leading to various biological effects.

Comparison with Similar Compounds

But-2-enoic Acid

Structure : CH₂=C(COOH)CH₃ (lacks the chloromethyl group).

Key Differences :

- The absence of the chloromethyl substituent reduces steric hindrance and electron-withdrawing effects, leading to higher acidity compared to 2-(chloromethyl)but-2-enoic acid.

- Reactivity in conjugate additions is less pronounced due to weaker polarization of the double bond. Applications: Primarily used in polymer chemistry and as a precursor for acrylate derivatives .

(E)-3-Bromobut-2-enoic Acid

Structure : CH₂=C(COOH)CH₂Br (bromine replaces chlorine).

Key Differences :

Ethyl 4-Amino-2-chlorobut-2-enoate

Structure: CH₂=C(Cl)COOEt–NH₂ (ester and amino substituents). Key Differences:

- The ethyl ester group (–COOEt) increases lipophilicity, making the compound more soluble in organic solvents than the carboxylic acid counterpart.

- Applications: Used in peptide synthesis and as a building block for heterocyclic compounds .

(E)-2-Phenylbut-2-enoic Acid

Structure : CH₂=C(COOH)C₆H₅ (phenyl substituent).

Key Differences :

- The phenyl group introduces aromatic conjugation, stabilizing the double bond and reducing electrophilicity.

- Enhanced UV absorption due to the aromatic ring, making it useful in photochemical studies.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Halogen Effects: Chlorine in this compound provides stronger electron withdrawal than bromine, favoring electrophilic reactivity. However, brominated analogs are preferred in reactions requiring better leaving-group ability .

- Functional Group Diversity: Esters (e.g., ethyl derivatives) and amino-substituted analogs expand solubility and reactivity profiles, enabling tailored synthetic pathways .

- Safety Considerations: Compounds like (E)-2-phenylbut-2-enoic acid require stringent safety protocols due to irritancy, unlike the less hazardous chloromethyl variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.